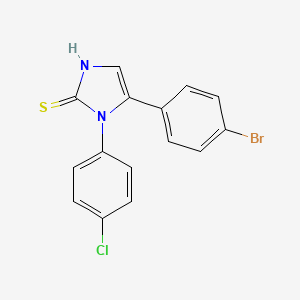
5-(4-溴苯基)-1-(4-氯苯基)-1H-咪唑-2-硫醇
描述
5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazole-2-thiol: is a heterocyclic compound that contains both bromine and chlorine substituents on its phenyl rings
科学研究应用
Chemistry: 5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazole-2-thiol is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.
Medicine: Research has explored its potential as a pharmacophore in the design of drugs targeting specific enzymes or receptors, particularly in the treatment of infectious diseases.
Industry: In material science, the compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline and 4-chlorobenzaldehyde in the presence of a base to form the intermediate Schiff base, which is then cyclized using a thiol reagent to yield the desired imidazole-thiol compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The thiol group in 5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazole-2-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the phenyl substituents.
Substitution: The bromine and chlorine atoms on the phenyl rings can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for the oxidation of the thiol group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed:
Disulfides: from oxidation of the thiol group.
Reduced imidazole derivatives: from reduction reactions.
Functionalized phenyl derivatives: from substitution reactions.
作用机制
The exact mechanism of action of 5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazole-2-thiol depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The presence of the bromine and chlorine atoms can enhance its binding affinity to certain molecular targets, contributing to its biological activity.
相似化合物的比较
- 5-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-imidazole-2-thiol
- 5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol
- 5-(4-Bromophenyl)-1-(4-nitrophenyl)-1H-imidazole-2-thiol
Comparison: Compared to its analogs, 5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazole-2-thiol is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and binding properties. The combination of these halogens can enhance its biological activity and make it a more versatile compound in synthetic applications.
属性
IUPAC Name |
4-(4-bromophenyl)-3-(4-chlorophenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2S/c16-11-3-1-10(2-4-11)14-9-18-15(20)19(14)13-7-5-12(17)6-8-13/h1-9H,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRKSGOMANNSIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=S)N2C3=CC=C(C=C3)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901153138 | |
| Record name | 5-(4-Bromophenyl)-1-(4-chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105190-16-6 | |
| Record name | 5-(4-Bromophenyl)-1-(4-chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105190-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Bromophenyl)-1-(4-chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



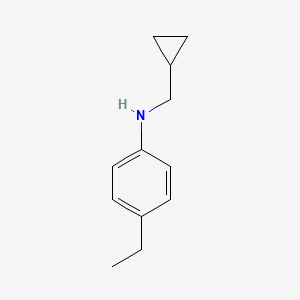
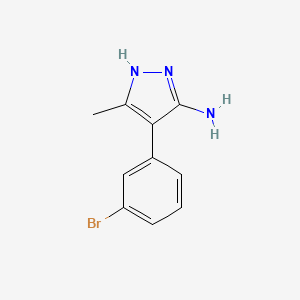
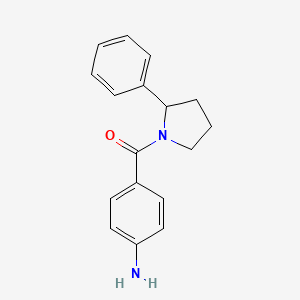
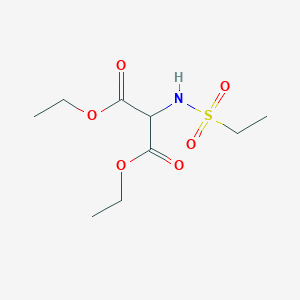
![1-[4-(dimethylamino)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438927.png)
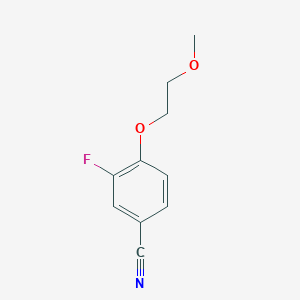
![2-amino-N-[1-(4-methylphenyl)propyl]butanamide](/img/structure/B1438929.png)
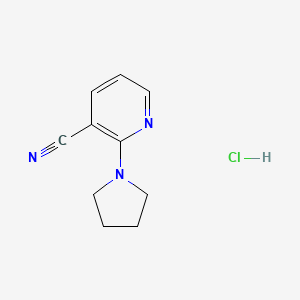



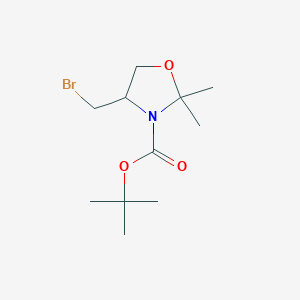
![N-[(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B1438944.png)
